7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one

Synthetic intermediate Protecting group strategy Tetrodotoxin analog synthesis

Procure 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one as a key intermediate for tetrodotoxin analog synthesis and GPR119 agonist SAR programs. Its 7-benzyloxy group acts as a masked hydroxyl handle, enabling hydrogenolysis to reveal a reactive site for O-alkylation or acylation—versatility not found in the unsubstituted core (CAS 24571-98-0). Ideal for CaV3.2 channel blocker development.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B12950699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC2(CCC1OCC3=CC=CC=C3)CC(=O)N2
InChIInChI=1S/C15H19NO2/c17-14-10-15(16-14)8-6-13(7-9-15)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)
InChIKeyMIKHUYMSXRRKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one: A Spirocyclic β-Lactam Scaffold for Medicinal Chemistry Procurement


7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one (CAS 2386758-15-0, MF C15H19NO2, MW 245.32 g/mol) belongs to the class of spirocyclic β-lactams (azetidinones), featuring a [3.5] spiro junction connecting an azetidin-2-one ring to a cyclohexane ring with a 7-benzyloxy substituent . This scaffold is of interest in medicinal chemistry due to the established activity of spiro-fused azetidinones as cholesterol absorption inhibitors (e.g., Sch 58053 class) and T-type calcium channel blockers .

Why 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one Cannot Be Simply Substituted with Other Spirocyclic Amines or β-Lactams


Simple substitution of 7-(benzyloxy)-1-azaspiro[3.5]nonan-2-one with other spirocyclic amines (e.g., 7-(benzyloxy)-2-azaspiro[3.5]nonane, CAS 1823544-11-1) or the unsubstituted core (1-azaspiro[3.5]nonan-2-one, CAS 24571-98-0) fails due to three critical divergences. First, the presence of the 2-oxo group (β-lactam) confers distinct reactivity and biological target engagement that the corresponding amine lacks . Second, the 7-benzyloxy substituent is not inert; it serves as a masked hydroxyl handle that can be deprotected (e.g., via hydrogenolysis) to enable downstream functionalization , a synthetic vector absent in the unsubstituted core. Third, the 1-aza (vs. 2-aza) spiro orientation dictates the three-dimensional pharmacophore presentation, which has been shown to differentially impact potency in T-type calcium channel blocker programs .

7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Synthetic Versatility: The 7-Benzyloxy Group as a Quantifiable Molecular Handle

The 7-benzyloxy group on the target compound provides a quantifiable synthetic advantage as a protected hydroxyl handle. In contrast to the unsubstituted core 1-azaspiro[3.5]nonan-2-one (MW 139.19 g/mol) which lacks any functionalizable position on the cyclohexane ring, the target compound's benzyl ether (MW 245.32 g/mol) can be quantitatively removed under hydrogenolysis conditions (e.g., H2, Pd/C) to unmask a 7-hydroxy group . This deprotection has been explicitly described as enabling further synthetic elaboration in the context of tetrodotoxin analog synthesis .

Synthetic intermediate Protecting group strategy Tetrodotoxin analog synthesis

Functional Divergence from 2-Azaspiro Amine Analog: β-Lactam vs. Amine Pharmacophore

The target compound (C15H19NO2, β-lactam) differs fundamentally from the 2-azaspiro analog 7-(benzyloxy)-2-azaspiro[3.5]nonane (C15H21NO, MW 231.33 g/mol, CAS 1823544-11-1) . The target contains a reactive β-lactam carbonyl (azetidin-2-one), whereas the comparator is a secondary amine. This distinction is not trivial; spiro-fused azetidinones (β-lactams) have established activity as cholesterol absorption inhibitors (e.g., (+)-SCH 54016) and T-type calcium channel blockers, while the corresponding amine series (spiro-azetidines) often exhibit distinct potency and selectivity profiles [1].

β-Lactam Spirocyclic amine Pharmacophore differentiation Azetidinone

Potential GPR119 Agonist Scaffold: Differentiation via Target Engagement

Derivatives based on the 7-(benzyloxy)-1-azaspiro[3.5]nonan-2-one scaffold have been described as GPR119 agonists with demonstrated glucose-lowering effects in diabetic rat models . While specific quantitative potency data for the exact parent compound in GPR119 assays is not publicly available, the scaffold has been explicitly noted as a starting point for optimization studies that yielded derivatives with significant in vivo efficacy .

GPR119 agonist Type 2 diabetes cAMP accumulation GPCR

Molecular Weight Differentiation Enables Precise Procurement Specification

The target compound has a precise molecular weight of 245.32 g/mol (MF C15H19NO2, CAS 2386758-15-0) . This distinguishes it from the structurally related 7-(benzyloxy)-2-azaspiro[3.5]nonane (MW 231.33 g/mol, MF C15H21NO, CAS 1823544-11-1) and the unsubstituted 1-azaspiro[3.5]nonan-2-one (MW 139.19 g/mol, MF C8H13NO, CAS 24571-98-0) . These differences are critical for inventory management, analytical method development (LC-MS), and ensuring the correct material is procured.

Molecular weight CAS registry Procurement specification Quality control

7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one: Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Diversified β-Lactam Libraries via 7-Hydroxyl Functionalization

This compound is recommended for use as a versatile intermediate in medicinal chemistry programs requiring spirocyclic β-lactam scaffolds with a functionalizable handle. The 7-benzyloxy group can be removed via hydrogenolysis to reveal a 7-hydroxyl group, enabling O-alkylation, acylation, or sulfonation to generate diverse analogs . This synthetic utility is not available with the unsubstituted 1-azaspiro[3.5]nonan-2-one core (CAS 24571-98-0) which lacks any reactive position on the cyclohexane ring .

Metabolic Disease Research: Starting Point for GPR119 Agonist Optimization Programs

Based on literature reports describing this scaffold's use in developing GPR119 agonists for type 2 diabetes and obesity, the compound serves as a validated starting point for structure-activity relationship (SAR) studies in this target class . Derivatives have shown glucose-lowering effects in diabetic rat models, indicating the scaffold's translational potential. This provides a documented entry point for medicinal chemists that the unsubstituted core or 2-azaspiro amine analogs do not offer.

Ion Channel Pharmacology: Exploratory Synthesis of T-Type Calcium Channel Modulators

Spiro-azetidinones (β-lactams) have been evaluated as T-type calcium channel (CaV3.2) blockers, a therapeutic target for inflammatory and neuropathic pain . While the exact compound's potency data is not publicly available, its core scaffold belongs to a class with validated activity against this ion channel. Researchers investigating CaV3.2 modulation may find this compound useful for analog generation and SAR exploration, leveraging the functionalizable 7-position for optimization of potency and selectivity.

Natural Product Synthesis: Intermediate for Tetrodotoxin (TTX) Analog Preparation

This compound is explicitly described as an intermediate in the synthesis of tetrodotoxin and its analogs . TTX is a potent sodium channel blocker widely used as a pharmacological tool in neurobiology and ion channel research. For laboratories engaged in synthetic organic chemistry targeting complex natural products or developing novel sodium channel probes, this compound provides a pre-assembled spirocyclic β-lactam building block that can be elaborated toward TTX-like structures.

Quote Request

Request a Quote for 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.